molecular formula C11H14ClNO2 B11029352 N-(3-chloropropyl)-4-methoxybenzamide

N-(3-chloropropyl)-4-methoxybenzamide

Cat. No.: B11029352
M. Wt: 227.69 g/mol
InChI Key: JIIFSFRTQBUBRR-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-4-methoxybenzamide is a high-purity chemical reagent intended for research use only. It is not for diagnostic or therapeutic applications in humans or animals. This compound belongs to the class of N-phenylbenzamide derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research. Compounds with this structural motif have been investigated for their diverse biological properties. Research on closely related structural analogs, specifically a derivative featuring a chloropropyl amide group, has demonstrated promising biological activity. One such compound, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide (designated L17 in a 2017 study), was identified as a potent inhibitor of Human Papillomavirus (HPV) oncogene expression . The study, published in Virology Journal, showed that this analog significantly reduces the mRNA and protein levels of the HPV E6 and E7 oncogenes in human cervical carcinoma cells . The proposed mechanism involves the enhanced degradation of E6/E7 mRNA, which in turn leads to the upregulation of cellular tumor suppressor proteins p53 and Rb, inducing cell cycle arrest at the G0/G1 phase . This suggests that research into this compound and its analogs could provide valuable insights for developing novel antiviral and anticancer strategies . The presence of both the chloropropyl and methoxybenzamide groups in its structure makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies in drug discovery . Researchers can use this compound to explore its potential applications in virology, oncology, and cell biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

N-(3-chloropropyl)-4-methoxybenzamide

InChI

InChI=1S/C11H14ClNO2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

JIIFSFRTQBUBRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCCl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 Chloropropyl 4 Methoxybenzamide

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis of N-(3-chloropropyl)-4-methoxybenzamide reveals two principal bond disconnections that suggest logical synthetic pathways. These disconnections focus on the formation of the central amide bond and the introduction of the N-alkyl chain.

Amide Bond Disconnection: The most straightforward retrosynthetic cut is across the amide C-N bond. This disconnection leads to two primary precursors: a 4-methoxybenzoyl derivative (such as 4-methoxybenzoyl chloride) and 3-chloropropylamine (B7771022). This approach is a classic example of amide synthesis.

N-Alkyl Bond Disconnection: An alternative disconnection breaks the bond between the amide nitrogen and the propyl chain. This strategy suggests an N-alkylation reaction, starting with 4-methoxybenzamide (B147235) and a 3-halopropyl electrophile, such as 1-bromo-3-chloropropane.

The feasibility of each route depends on the availability and reactivity of the precursors. Both 4-methoxybenzoic acid (the precursor to the acyl chloride) and 4-methoxybenzamide are commercially available. The key intermediate for the first route, 3-chloropropylamine, can be synthesized from 3-amino-1-propanol. The key reagent for the second route, 1-bromo-3-chloropropane, is also a readily available reagent.

Established Synthetic Routes

Based on the retrosynthetic analysis, two major synthetic routes are established for the preparation of this compound.

This route involves the formation of the amide bond by reacting a derivative of 4-methoxybenzoic acid with 3-chloropropylamine. A common and efficient method is the acylation of the amine with an acid chloride, a reaction often referred to as the Schotten-Baumann reaction when performed in the presence of a base.

First, 4-methoxybenzoic acid is converted to the more reactive 4-methoxybenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comprepchem.com

The resulting 4-methoxybenzoyl chloride is then reacted with 3-chloropropylamine, usually in the presence of a base like triethylamine (B128534) or an aqueous sodium hydroxide (B78521) solution, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com Dichloromethane is a common solvent for this type of reaction. mdpi.com

Table 1: Representative Conditions for Amidation Reaction

Step Reactants Reagents Solvent Typical Conditions
1. Acyl Chloride Formation 4-Methoxybenzoic acid Thionyl chloride (SOCl₂) or Oxalyl chloride Dichloromethane (DCM) or neat Room temperature to reflux
2. Amidation 4-Methoxybenzoyl chloride, 3-Chloropropylamine Triethylamine or NaOH Dichloromethane (DCM) 0 °C to room temperature

This section details the methods for creating the 3-chloropropyl group and attaching it to the nitrogen of the benzamide (B126).

The key precursor, 3-chloropropylamine, is not as commonly available as its hydrochloride salt. It can be synthesized from 3-amino-1-propanol. A standard method for converting a primary alcohol to a primary alkyl chloride is by reaction with thionyl chloride (SOCl₂). This reaction typically proceeds with good yield, often in a solvent like chloroform. chemicalbook.com The reaction involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

The alternative primary synthetic route involves the N-alkylation of 4-methoxybenzamide. In this method, the amide nitrogen acts as a nucleophile, attacking an electrophilic 3-carbon chain bearing a leaving group. A common alkylating agent for this purpose is 1-bromo-3-chloropropane. The bromide is a better leaving group than the chloride, allowing for selective reaction at the bromine-bearing carbon.

The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Table 2: Representative Conditions for N-Alkylation Reaction

Reactants Reagents Solvent Typical Conditions
4-Methoxybenzamide, 1-Bromo-3-chloropropane Sodium hydride (NaH) Tetrahydrofuran (THF) or Dimethylformamide (DMF) 0 °C to room temperature

4-Methoxybenzamide and its derivatives are valuable building blocks in organic synthesis, particularly in the field of medicinal chemistry. The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The amide functionality itself is a key structural motif in many biologically active molecules. nih.govmdpi.com

Derivatives of 4-methoxybenzamide have been synthesized and investigated for various biological activities. For instance, N-substituted 4-methoxybenzamides are intermediates in the synthesis of compounds with potential antimicrobial or anti-HBV activity. nih.govnih.gov The presence of the amide linkage is crucial for the biological function of many pharmaceuticals, and the 4-methoxyphenyl group can be a key pharmacophoric element. The synthesis of this compound provides a versatile intermediate where the terminal chloride can be displaced by a variety of nucleophiles to generate a library of compounds for further investigation.

Introduction of the 3-Chloropropyl Moiety

Emerging and Green Chemistry Approaches

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for amide bond formation. These approaches aim to minimize the environmental impact of chemical processes by reducing the use of hazardous solvents, reagents, and energy-intensive procedures. For the synthesis of this compound, several innovative and greener alternatives to traditional methods have been explored.

Catalytic methods for amide synthesis offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher selectivity, and reduced waste generation. The synthesis of N-substituted benzamides has benefited from the development of various catalytic systems. For instance, the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an activating agent such as N-hydroxybenzotriazole (HOBt) facilitates the condensation of carboxylic acids with amines under mild conditions dovepress.comnih.gov. While not strictly catalytic in the traditional sense, these reagents are used in stoichiometric amounts to activate the carboxylic acid for amidation.

More advanced catalytic systems involve the use of metal catalysts. For example, ceric ammonium nitrate (CAN) has been effectively employed as a catalyst for the direct synthesis of amides from carboxylic acids and amines under solvent-free microwave irradiation nih.gov. This method offers a rapid and efficient route to amide bond formation with minimal waste. Ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides represents another innovative approach, showcasing the potential of transition-metal catalysis in modifying benzamide structures acs.org. Although this specific example pertains to a modification of the benzamide core rather than its direct synthesis, it highlights the ongoing innovations in catalytic transformations of amides.

Catalyst/ReagentReactantsConditionsKey Advantage
DIC/HOBt4-methoxybenzoic acid, 3-chloropropylamineRoom TemperatureMild reaction conditions
Ceric Ammonium Nitrate (CAN)4-methoxybenzoic acid, 3-chloropropylamineSolvent-free, MicrowaveRapid, efficient, green
Ruthenium complexesN-methoxybenzamides, acrylatesVariesC-H functionalization

The application of ultrasonic irradiation in organic synthesis has gained considerable attention as a green chemistry tool. Ultrasound promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields organic-chemistry.org. This technique has been successfully applied to the synthesis of various amide-containing compounds.

In the context of this compound synthesis, ultrasonic irradiation can be employed to accelerate the reaction between 4-methoxybenzoyl chloride and 3-chloropropylamine, potentially reducing reaction times and improving energy efficiency compared to conventional heating methods. Studies on the ultrasound-assisted synthesis of N-acylcyanamides and other heterocyclic compounds have demonstrated the versatility of this technique in forming amide and amide-like bonds, often with improved yields and shorter reaction times organic-chemistry.orgresearchgate.netmdpi.com. The use of water as a solvent in some ultrasound-assisted syntheses further enhances the green credentials of this methodology nih.gov.

MethodReactantsSolventKey Advantages
Ultrasonic Irradiation4-methoxybenzoyl chloride, 3-chloropropylamineDichloromethane or BiphasicReduced reaction time, energy efficiency
Ultrasound in WaterCarboxylic acids, AminesWaterEnvironmentally friendly, high yields

Solvent-free synthesis represents a significant advancement in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Several solvent-free methods for amide synthesis have been developed, which are applicable to the preparation of this compound.

One such approach involves the direct reaction of a carboxylic acid and an amine in the presence of a catalyst under solvent-free conditions, often with microwave or conventional heating nih.govresearchgate.netscispace.comrsc.org. For example, the use of boric acid as a catalyst allows for the efficient synthesis of amides from carboxylic acids and urea (as an ammonia source) or amines by simple trituration and heating researchgate.netscispace.com. Another innovative solvent-free method utilizes reactive extrusion, where the reactants are mixed and heated in a twin-screw extruder in the presence of a coupling agent, providing a high-yielding and productive route to amides rsc.org. These solventless methods are not only environmentally friendly but also offer advantages in terms of process simplification and cost-effectiveness.

ProtocolReactantsCatalyst/ConditionsKey Advantages
Boric Acid Catalysis4-methoxybenzoic acid, 3-chloropropylamineBoric acid, HeatSolvent-free, simple procedure
Microwave-Assisted4-methoxybenzoic acid, 3-chloropropylamineCAN, MicrowaveSolvent-free, rapid, high yield
Reactive Extrusion4-methoxybenzoic acid, 3-chloropropylamineCoupling agent, ExtruderSolventless, high productivity

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The classical Schotten-Baumann reaction, involving the acylation of an amine with an acid chloride in the presence of an aqueous base, serves as a good model for discussing parameter optimization cam.ac.ukorganic-chemistry.orgwebsite-files.comwikipedia.orgchemistnotes.com.

Key parameters that can be optimized include:

Stoichiometry of Reactants and Base: The molar ratio of 3-chloropropylamine to 4-methoxybenzoyl chloride is typically 1:1. However, a slight excess of the amine can sometimes be used to ensure complete consumption of the acid chloride. The amount of base (e.g., sodium hydroxide) is critical; at least one equivalent is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic organic-chemistry.orgwebsite-files.com. Using an excess of base can promote the hydrolysis of the acid chloride, so careful control is necessary.

Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions such as the hydrolysis of the acid chloride. However, for less reactive substrates, a moderate increase in temperature may be required to achieve a reasonable reaction rate.

Solvent System: The Schotten-Baumann reaction is typically performed in a biphasic system, consisting of an organic solvent (e.g., dichloromethane or diethyl ether) and water wikipedia.org. The organic solvent dissolves the acid chloride and the product, while the aqueous phase contains the base. The choice of organic solvent can influence the solubility of the reactants and product, affecting the reaction rate and ease of product isolation.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion without promoting the degradation of the product or the formation of byproducts. Progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC).

Agitation: Vigorous stirring is essential in the biphasic Schotten-Baumann reaction to ensure efficient mixing of the two phases and facilitate the reaction at the interface.

For emerging synthetic methods, such as catalytic or ultrasound-assisted reactions, other parameters like catalyst loading, catalyst type, ultrasonic frequency, and power output become critical for optimization.

Synthetic Challenges and Limitations

Despite the availability of various synthetic routes, the preparation of this compound is not without its challenges.

Side Reactions: A primary challenge in the synthesis of this compound is the potential for side reactions involving the chloropropyl group. The chlorine atom is a leaving group, and under certain conditions (e.g., presence of a strong base or nucleophile), the product can undergo intramolecular cyclization to form a 2-oxazoline derivative or intermolecular reactions, leading to the formation of dimers or polymers. The basicity of the reaction medium in the Schotten-Baumann synthesis needs to be carefully controlled to minimize these side reactions.

Hydrolysis of the Acid Chloride: In aqueous systems like the Schotten-Baumann reaction, the hydrolysis of 4-methoxybenzoyl chloride to 4-methoxybenzoic acid is a competing reaction that reduces the yield of the desired amide cam.ac.uk. This can be mitigated by performing the reaction at low temperatures and ensuring rapid mixing.

Purification: The purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and the base used in the reaction. Chromatographic techniques or recrystallization are often required to obtain the product in high purity.

Amide Bond Stability and Reactivity: While amides are generally considered stable functional groups, their synthesis can be challenging due to the relatively low reactivity of amines towards carboxylic acid derivatives compared to other nucleophiles nih.gov. This often necessitates the use of highly reactive acylating agents like acid chlorides or the activation of carboxylic acids with coupling agents. The selective activation of amides for further transformations is also an area of ongoing research nih.gov.

Green Chemistry Considerations: While greener methods are being developed, their industrial-scale implementation may face challenges related to cost, availability of catalysts, and the need for specialized equipment (e.g., ultrasonic reactors or extruders).

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Chloropropyl Chain

The 3-chloropropyl group, being a primary alkyl halide, is susceptible to a variety of nucleophilic attacks and elimination reactions. The presence of the electron-withdrawing benzamide (B126) group can influence the reactivity of this chain.

Nucleophilic Substitution Pathways (S(_N)1, S(_N)2)

The primary carbon bearing the chlorine atom is a key site for nucleophilic substitution. These reactions can proceed through either a concerted bimolecular mechanism (S(_N)2) or a stepwise unimolecular mechanism (S(_N)1), although the former is generally favored for primary alkyl halides. quizlet.comquora.com

The S(_N)2 pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. quizlet.commasterorganicchemistry.com For a primary alkyl halide like the one in N-(3-chloropropyl)-4-methoxybenzamide, the S(_N)2 mechanism is sterically accessible and therefore generally preferred. quora.comreddit.com

Conversely, the S(_N)1 pathway proceeds through a carbocation intermediate. Primary carbocations are notoriously unstable, making the S(_N)1 route highly unfavorable for this substrate under most conditions. libretexts.org However, rearrangement of a primary carbocation to a more stable secondary or tertiary carbocation can occur, although this is not directly applicable to the 3-chloropropyl chain without skeletal rearrangement.

The choice between S(_N)1 and S(_N)2 pathways is influenced by several factors, as detailed in the table below.

FactorS(_N)1S(_N)2Relevance to this compound
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryThe primary alkyl chloride strongly favors the S(_N)2 pathway.
Nucleophile Weak nucleophiles are sufficient.Requires a strong nucleophile.The choice of nucleophile will be critical in directing the reaction.
Solvent Polar protic solvents stabilize the carbocation intermediate.Polar aprotic solvents are preferred as they do not solvate the nucleophile as strongly.Reaction conditions can be tailored to favor the desired substitution.
Leaving Group A good leaving group is essential.A good leaving group is required.The chloride ion is a reasonably good leaving group.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an alkene. The most common mechanism for this transformation on a primary alkyl halide is the E2 (bimolecular elimination) pathway. orgosolver.comlumenlearning.com This reaction is a concerted process where the base removes a proton from the β-carbon while the leaving group departs simultaneously. pressbooks.pub

For this compound, the use of a bulky base such as potassium tert-butoxide would favor the formation of the Hofmann product, which is the less substituted alkene, due to steric hindrance at the more substituted β-carbon. orgosolver.comlibretexts.orgmasterorganicchemistry.com

FeatureE2 EliminationRelevance to this compound
Base Requires a strong base.Bulky bases like potassium tert-butoxide will favor elimination over substitution.
Substrate Tertiary > Secondary > PrimaryWhile less favored than for tertiary halides, E2 can occur with a suitable base.
Regioselectivity Zaitsev (more substituted alkene) with small bases; Hofmann (less substituted alkene) with bulky bases.Use of a bulky base would likely yield N-(prop-2-en-1-yl)-4-methoxybenzamide.

Ring Closure Reactions with Internal Nucleophiles

The structure of this compound contains both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic center (the amide nitrogen). This arrangement allows for the possibility of intramolecular cyclization. Treatment with a base can deprotonate the amide nitrogen, creating a more potent internal nucleophile that can attack the electrophilic carbon via an intramolecular S(_N)2 reaction. This would lead to the formation of a five-membered ring, specifically a 2-oxazoline derivative. The synthesis of 2-oxazolines from N-(2-chloroethyl)amides is a well-established process and serves as a strong precedent for the reactivity of this compound to form a six-membered ring system, a dihydro-1,3-oxazine derivative, under appropriate basic conditions. researchgate.netacs.orgmdpi.comorganic-chemistry.orgitu.edu.tr Intramolecular cyclizations of haloalkenylamides have also been reported to yield various heterocyclic structures. nih.gov

Reactivity of the 4-Methoxybenzamide (B147235) Core

The 4-methoxybenzamide portion of the molecule also possesses reactive sites, namely the aromatic ring and the amide linkage itself.

Electrophilic Aromatic Substitution on the Aromatic Ring

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy (B1213986) group (-OCH(_3)). The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles. organicchemistrytutor.comwikipedia.org It is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. libretexts.orgyoutube.comlibretexts.org

The N-alkyl amide group, on the other hand, is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl. However, the nitrogen's lone pair can participate in resonance, which directs incoming electrophiles to the ortho and para positions relative to the amide. In this specific molecule, the powerful activating and directing effect of the methoxy group is expected to dominate. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho to the methoxy group (C3 and C5).

SubstituentActivating/DeactivatingDirecting EffectExpected Influence on this compound
-OCH(_3) Strongly Activatingortho, paraDominant directing group, substitution at C3 and C5.
-C(O)NHR Moderately Deactivatingortho, paraIts influence will be secondary to the methoxy group.

Reactions at the Amide Linkage (e.g., Hydrolysis, Transamidation)

The amide bond is known for its stability, but it can be cleaved under certain conditions.

Hydrolysis: Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base, typically requiring heat. chemistrysteps.comkhanacademy.orglibretexts.orgucalgary.calibretexts.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The products are 4-methoxybenzoic acid and 3-chloropropylamine (B7771022) hydrochloride. ucalgary.ca

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally less favorable than acid-catalyzed hydrolysis because the resulting amine anion is a poor leaving group. However, with sufficient heat, the reaction can be driven to completion, yielding the sodium salt of 4-methoxybenzoic acid and 3-chloropropylamine. chemistrysteps.com

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. nih.gov Direct transamidation is often challenging due to the stability of the amide bond. However, metal-catalyzed methods have been developed to facilitate this transformation under milder conditions. researchgate.netnih.govacs.org For instance, reacting this compound with a different amine in the presence of a suitable catalyst could yield a new amide and 3-chloropropylamine.

Elucidation of Reaction Mechanisms in this compound Synthesis

The formation of this compound typically proceeds through the acylation of 3-chloropropylamine with a derivative of 4-methoxybenzoic acid, most commonly 4-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism involves the nucleophilic attack of the primary amine group of 3-chloropropylamine on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, often facilitated by a base, to yield the stable amide product. The presence of the electron-donating methoxy group on the benzoyl moiety can influence the reactivity of the acyl chloride.

A common method for this type of synthesis is the Schotten-Baumann reaction, which is conducted in the presence of a base. mdpi.com This method is effective for creating amide bonds from amines and acyl chlorides.

Role of Catalysts and Reagents

The efficiency and rate of the synthesis of this compound are significantly influenced by the choice of reagents and the presence of catalysts.

Reagents:

4-Methoxybenzoyl chloride: This is a key reagent, serving as an acylating agent. sigmaaldrich.com Its reactivity is a critical factor in the progress of the reaction.

3-Chloropropylamine: As the nucleophile, the reactivity of its amino group dictates the initial step of the reaction mechanism.

Base: A base, such as triethylamine (B128534) or sodium hydroxide, is often added to the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. mdpi.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

Catalysts:

In related acylation reactions, various catalysts have been employed to enhance the reaction rate and yield. While specific catalytic studies for this compound are not extensively documented, principles from analogous systems can be applied. For instance, tertiary amines can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylammonium salt intermediate. This intermediate is then more readily attacked by the primary amine, regenerating the tertiary amine catalyst in the process. asianpubs.org

In some synthetic approaches for similar amide formations, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used, particularly when starting from the carboxylic acid instead of the acyl chloride. researchgate.net These reagents activate the carboxylic acid to facilitate the amidation reaction.

The table below summarizes the typical roles of catalysts and reagents in similar N-acylation reactions.

Reagent/CatalystRole in the Reaction
4-Methoxybenzoyl chlorideAcylating agent, provides the benzoyl group.
3-ChloropropylamineNucleophile, attacks the carbonyl carbon.
TriethylamineBase, neutralizes HCl byproduct.
PyridineCan act as a nucleophilic catalyst and base.
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling agent, activates carboxylic acids.
1-Hydroxybenzotriazole (HOBt)Additive used with DCC to suppress side reactions.

Transition State Analysis

This transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbonyl pi bond. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. Computational chemistry methods are often employed to model such transition states, providing insights into the energy barriers and the geometry of the activated complex. For related reactions, it is understood that the energy of this transition state is a critical determinant of the reaction rate. Factors that stabilize this transition state, such as solvent effects or the electronic nature of the substituents, will increase the reaction rate.

Kinetic Studies of Key Transformation Steps

Specific kinetic data for the synthesis of this compound are not extensively reported. However, kinetic studies of similar reactions, such as the hydrolysis and aminolysis of benzoyl chlorides, provide valuable insights. asianpubs.orgresearchgate.net

The reaction is typically expected to follow second-order kinetics, being first order with respect to both the amine and the acyl chloride. The rate equation can be expressed as:

Rate = k[3-chloropropylamine][4-methoxybenzoyl chloride]

Kinetic experiments for analogous systems often involve monitoring the disappearance of a reactant or the appearance of a product over time using techniques like spectroscopy or chromatography. The rate constant, k, can be determined under various conditions (e.g., different temperatures, solvent polarities, or catalyst concentrations) to understand the factors influencing the reaction speed.

For example, studies on the hydrolysis of benzoyl chloride have shown that the reaction rate is influenced by the solvent and the presence of catalysts like tertiary amines. asianpubs.orgresearchgate.net It is reasonable to infer that similar dependencies would be observed for the aminolysis reaction in the synthesis of this compound. The rate would likely increase with the polarity of the solvent, as this would stabilize the charged tetrahedral intermediate.

The table below outlines hypothetical parameters that would be investigated in a kinetic study of this reaction.

Kinetic ParameterDescriptionExpected Influence
Rate Constant (k)A measure of the reaction rate at a given temperature.Increases with temperature and with effective catalysts.
Activation Energy (Ea)The minimum energy required for the reaction to occur.Lowered by the presence of a catalyst.
Order of ReactionThe relationship between the concentration of reactants and the reaction rate.Expected to be first order in each reactant.
Solvent EffectsThe influence of the solvent on the reaction rate.Polar solvents are expected to increase the rate.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. High-field ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, while 2D NMR techniques are employed to assemble the complete molecular puzzle.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of N-(3-chloropropyl)-4-methoxybenzamide, a suite of two-dimensional (2D) NMR experiments is utilized. researchgate.net These experiments visualize correlations between nuclei, resolving ambiguities that may arise in 1D spectra. bldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org For this compound, COSY is expected to show a distinct correlation pathway within the 3-chloropropyl fragment: the N-H proton will correlate with the adjacent methylene (B1212753) protons (H-1'), which in turn will correlate with the central methylene protons (H-2'), and finally, H-2' will correlate with the terminal, chlorine-bearing methylene protons (H-3'). It also helps distinguish the coupled aromatic protons on the p-substituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. jcsp.org.pk It allows for the unambiguous assignment of each carbon atom that bears protons (CH, CH₂, CH₃). For instance, the aromatic proton signals at ~7.8 ppm will correlate with the carbon signal at ~129 ppm, while the methoxy (B1213986) protons at ~3.8 ppm will correlate with the methoxy carbon at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. orientjchem.org Key HMBC correlations for confirming the structure include:

Correlations from the methylene protons adjacent to the nitrogen (H-1') to the amide carbonyl carbon (C=O).

Correlations from the aromatic protons (H-2, H-6) to the amide carbonyl carbon (C=O).

Correlations from the methoxy protons (-OCH₃) to the aromatic carbon to which it is attached (C-4).

These combined techniques allow for the complete and confident assignment of every atom in the molecule, as detailed in the predicted data table below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey COSY CorrelationsKey HMBC Correlations
1~127---H-2/H-6, H-3/H-5
2, 6~129~7.8dH-3/H-5C-4, C=O, C-1
3, 5~114~6.9dH-2/H-6C-1, C-4
4~162---H-2/H-6, H-3/H-5, OCH₃
C=O~167---H-2/H-6, H-1'
OCH₃~55~3.8s-C-4
1'~40~3.5qH-2', NHC=O, C-2'
2'~32~2.1pH-1', H-3'C-1', C-3'
3'~41~3.7tH-2'C-2'
NH-~6.5tH-1'C-1', C=O

Conformational Analysis via NMR

NMR spectroscopy also provides insight into the three-dimensional structure and dynamic processes of molecules in solution. For this compound, key conformational features include the rotation around the amide C-N bond and the flexibility of the N-alkyl side chain.

Due to the partial double-bond character of the amide C-N bond, rotation is restricted, which can lead to the existence of different conformers (rotamers). sigmaaldrich.com This phenomenon can be studied using dynamic NMR (DNMR) experiments at various temperatures. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can reveal through-space proximity between protons, helping to determine the preferred conformation in solution. nist.gov For instance, NOE correlations between the amide N-H and specific protons on the propyl chain or the aromatic ring can define the spatial arrangement around the amide bond. The magnitude of three-bond proton-proton coupling constants (³JHH) in the propyl chain can also be analyzed using the Karplus equation to estimate the dihedral angles and thus the preferred staggered conformation of the chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is an indispensable tool for confirming the elemental composition of a synthesized compound and for gaining structural information through fragmentation analysis. spectrabase.com For this compound (C₁₁H₁₄ClNO₂), the calculated monoisotopic mass is 227.0713 Da. High-resolution mass spectrometers can measure this mass with high accuracy (typically < 5 ppm error), which provides strong evidence for the correct molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The molecule is ionized, typically forming the protonated molecular ion [M+H]⁺, and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the structure.

Proposed Fragmentation Pathway: The most prominent fragment is expected to be the 4-methoxybenzoyl cation at m/z 135, formed by the cleavage of the amide C-N bond. This is a characteristic fragment for N-substituted benzamides. rsc.org Other significant fragments would arise from cleavages within the chloropropyl chain, such as the loss of a chlorine radical or the entire chloropropyl group.

Interactive Table 2: Predicted HRMS Fragments for this compound
m/z (Predicted)FormulaDescription
228.0791[C₁₁H₁₅ClNO₂]⁺Protonated molecular ion [M+H]⁺ (for ³⁵Cl)
230.0762[C₁₁H₁₅³⁷ClNO₂]⁺Protonated molecular ion [M+H]⁺ (for ³⁷Cl isotope)
192.0997[C₁₁H₁₄NO₂]⁺Loss of HCl from [M+H]⁺
152.0657[C₈H₁₀NO₂]⁺Cleavage of propyl chain
135.0446[C₈H₇O₂]⁺4-methoxybenzoyl cation (base peak)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Based on data from the parent compound, 4-methoxybenzamide (B147235), and other related structures, key vibrational modes can be assigned. chemicalbook.com

N-H Stretch: A sharp to moderately broad band is expected in the region of 3350-3250 cm⁻¹, corresponding to the stretching of the amide N-H bond. Its position can indicate the extent of hydrogen bonding in the solid state.

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the methylene groups of the propyl chain are expected between 2950-2850 cm⁻¹.

Amide I Band (C=O Stretch): A very strong, sharp absorption around 1640-1660 cm⁻¹ is the most prominent feature of the amide group. rsc.org

Amide II Band (N-H bend and C-N stretch): This strong band appears around 1550 cm⁻¹.

Aromatic C=C Stretch: Two or more bands of variable intensity appear in the 1600-1450 cm⁻¹ region.

Ether C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine bond.

Raman spectroscopy would complement this data, often showing stronger signals for the symmetric vibrations of the aromatic ring and weaker signals for the highly polar carbonyl group.

X-ray Crystallography of this compound Derivatives for Solid-State Structural Insights

While a crystal structure for this compound itself may not be publicly available, the analysis of closely related derivatives provides invaluable insight into the solid-state conformation and intermolecular interactions. For example, the crystal structure of a similar benzamide (B126) derivative, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, has been determined. sigmaaldrich.com

Such studies provide precise measurements of bond lengths, bond angles, and torsion angles. For the benzamide core, they confirm the planarity of the aromatic ring and the amide group. Crucially, crystallographic data reveals the nature of intermolecular interactions, such as hydrogen bonding. In the solid state, benzamides typically form hydrogen-bonded dimers or chains, where the amide N-H of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. These interactions dictate the crystal packing and influence the physical properties of the compound.

Chromatographic Methods in Research

Chromatographic techniques are fundamental for verifying the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. A reversed-phase HPLC (RP-HPLC) method is typically employed for moderately polar compounds like this benzamide. A standard method would involve:

Column: A C18-functionalized silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size). orientjchem.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (or water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: UV detection is suitable due to the presence of the chromophoric benzoyl group. The maximum absorbance (λmax) is expected around 254 nm.

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity. orientjchem.org

Preparative High-Performance Liquid Chromatography (HPLC) for Purification in Research Settings

In the realm of chemical synthesis, obtaining a compound of high purity is paramount for subsequent characterization and application. Preparative HPLC stands out as a powerful purification technique, particularly for complex mixtures or when high purity is essential. rjptonline.org The transition from analytical scale HPLC to preparative scale involves a systematic optimization of various parameters to handle larger sample loads while maintaining effective separation.

The process typically begins with analytical scale method development to establish the optimal mobile phase composition, column chemistry, and gradient conditions for separating the target compound from impurities. lcms.cz Once an effective analytical method is established, it is scaled up for preparative purification. This scale-up involves increasing the column dimensions (both diameter and length) to accommodate higher sample volumes and concentrations. waters.comnih.gov The flow rate is adjusted accordingly to maintain the linear velocity and, consequently, the separation efficiency.

A key aspect of preparative HPLC is the fraction collection process. lcms.cz Modern systems often utilize automated fraction collectors that can be triggered by various detectors, most commonly UV-Vis detectors. tarosdiscovery.com The collection can be based on time windows, peak detection (threshold, slope), or a combination of both, ensuring that only the peak corresponding to the pure compound is collected. lcms.cz

Table 1: Illustrative Parameters for Preparative HPLC Purification

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 50 x 250 mm, 10 µm
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Gradient
Flow Rate 1.0 mL/min100 mL/min
Injection Volume 20 µL5 mL
Detection UV at 254 nmUV at 254 nm

This table provides a generalized example of scaling up from an analytical to a preparative HPLC method. Actual parameters would be optimized based on the specific separation requirements for this compound.

The purity of the collected fractions is subsequently verified using analytical HPLC to confirm the successful removal of impurities. The ability to isolate compounds with high purity is crucial for accurate subsequent spectroscopic analysis and for generating reliable data in biological or materials science studies. nih.govtarosdiscovery.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Volatile Impurity Profiling

GC-MS is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an invaluable tool for monitoring the progress of chemical reactions and identifying volatile impurities. In the synthesis of this compound, GC-MS can be employed to track the consumption of starting materials and the formation of the desired product over time.

A small aliquot of the reaction mixture is periodically sampled, quenched, and prepared for GC-MS analysis. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the different boiling points and affinities of the components for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The resulting chromatogram displays peaks corresponding to each separated component, and the mass spectrum of each peak provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. This allows for the unambiguous identification of reactants, products, and any volatile byproducts or impurities. nih.gov For instance, the disappearance of the peaks corresponding to the starting materials and the appearance and growth of the peak corresponding to this compound would indicate the progression of the reaction.

Table 2: Hypothetical GC-MS Data for Reaction Monitoring

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)
5.2Starting Material 1[List of characteristic m/z values]
8.7Starting Material 2[List of characteristic m/z values]
12.5This compound[List of characteristic m/z values]
7.1Volatile Impurity A[List of characteristic m/z values]

This table represents a simplified output from a GC-MS analysis, demonstrating how different components in a reaction mixture can be identified based on their retention times and mass spectra.

Method Development for Complex Mixture Analysis (e.g., LC-MS/MS validation for research samples)

For the analysis of this compound in complex matrices, such as those encountered in metabolic studies or environmental analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. vliz.bemdpi.com The development and validation of a robust LC-MS/MS method is a critical step to ensure accurate and reliable quantification. nih.govijper.org

Method development begins with the optimization of the chromatographic separation. This involves selecting an appropriate HPLC column (e.g., a C18 reversed-phase column) and mobile phase to achieve good peak shape and resolution for the analyte of interest. nih.gov The mobile phase composition, often a mixture of an organic solvent like acetonitrile or methanol and an aqueous component with a modifier such as formic acid, is carefully adjusted. nih.gov

The next step is the optimization of the mass spectrometer parameters. For this compound, this would involve direct infusion of a standard solution into the mass spectrometer to determine the optimal ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative). The precursor ion (the molecular ion or a prominent adduct) is selected, and collision-induced dissociation (CID) is used to generate characteristic product ions. The selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM) provides a high degree of selectivity, minimizing interference from other components in the sample matrix. nih.gov

Once the method is developed, it must be rigorously validated according to established guidelines. Validation parameters typically include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. vliz.be

Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration. nih.gov

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. nih.gov

Stability: The stability of the analyte in the sample matrix under various storage and processing conditions. nih.gov

Table 3: Example Validation Parameters for an LC-MS/MS Method

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration
Precision (%RSD) ≤ 15%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

This table outlines typical acceptance criteria for the validation of a bioanalytical LC-MS/MS method.

A validated LC-MS/MS method provides a powerful tool for the quantitative analysis of this compound in diverse and complex research samples.

Advanced Optical Spectroscopy for Electronic Properties (e.g., UV-Vis absorption, Fluorescence Quenching Studies)

Advanced optical spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are instrumental in characterizing the electronic properties of molecules like this compound.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax). These absorption bands are characteristic of the chromophores present in the molecule. For this compound, the benzamide moiety is the primary chromophore, and its absorption spectrum would be influenced by the methoxy and chloropropyl substituents.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule that has absorbed light. After excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the excited state and then return to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).

Fluorescence Quenching Studies: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. Such studies can provide valuable information about the interaction of the fluorescent molecule (fluorophore) with other molecules in its environment. For example, the fluorescence of this compound could be quenched by the presence of certain metal ions, electron-donating or -accepting molecules, or other interacting species. By systematically varying the concentration of the quencher and monitoring the decrease in fluorescence intensity, one can determine the nature and efficiency of the quenching process, providing insights into intermolecular interactions.

Table 4: Representative Optical Spectroscopy Data

TechniqueParameterValue
UV-Vis Absorption λmax[e.g., 250 nm]
Fluorescence Emission λem[e.g., 320 nm]
Fluorescence Quenching Quencher[e.g., Acrylamide]
Quenching Constant (Ksv)[Determined from Stern-Volmer plot]

This table provides a template for presenting key data obtained from optical spectroscopy experiments. The specific values would be determined experimentally for this compound.

The information gleaned from these advanced optical spectroscopy techniques is crucial for understanding the photophysical behavior of this compound, which is essential for its potential applications in areas such as materials science, sensor development, and photochemistry. beilstein-journals.org

Computational and Theoretical Chemistry Studies of N 3 Chloropropyl 4 Methoxybenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, energies, and the distribution of electrons, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and energy of a molecule. It is based on the principle that the total energy of a system is a functional of its electron density. By minimizing this energy, the most stable three-dimensional arrangement of atoms in the molecule can be found.

Table 1: Representative Bond Lengths and Angles for a Benzamide (B126) Moiety

ParameterTypical Value
C(aromatic)-C(carbonyl) Bond Length~1.50 Å
C=O Bond Length~1.24 Å
C-N Bond Length~1.34 Å
N-H Bond Length~0.86 Å
C-C-N Bond Angle~117°
C-N-H Bond Angle~121°
O=C-N Bond Angle~123°

Note: These are generalized values from related structures and would be precisely calculated for N-(3-chloropropyl)-4-methoxybenzamide in a dedicated DFT study.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

In a typical analysis of a benzamide derivative, the HOMO is often localized on the electron-rich methoxybenzene ring, while the LUMO may be distributed over the benzamide backbone. The specific energies of these orbitals would be calculated using methods like DFT.

Table 2: Conceptual HOMO and LUMO Energy Values

OrbitalEnergy (eV)
HOMO(A specific negative value, e.g., -6.5 eV)
LUMO(A specific negative or small positive value, e.g., -1.2 eV)
HOMO-LUMO Gap(The difference, e.g., 5.3 eV)

Note: These are hypothetical values for illustrative purposes. Actual values for this compound would require specific quantum chemical calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the amide group, indicating its potential to act as a hydrogen bond acceptor. The area around the amide hydrogen and potentially the chloropropyl group would exhibit a more positive potential (blue).

Conformational Analysis and Dynamics

The flexibility of a molecule, particularly one with rotatable bonds like this compound, is crucial to its biological activity and physical properties. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques used to study the conformational landscape of molecules. MM methods use a simpler, classical mechanics-based approach to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid exploration of different conformations.

Molecular dynamics simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's flexibility and can reveal how it changes its shape in different environments, such as in solution. For a molecule with a flexible alkyl chain like the 3-chloropropyl group, MD simulations can predict the preferred orientations and the dynamics of its movement.

Prediction of Stable Conformers

Studies on similar N-alkyl amides have shown that the amide bond itself can exist in both cis and trans conformations, with the trans form usually being more stable. The orientation of the chloropropyl chain relative to the benzamide group will also give rise to multiple low-energy conformers. Identifying these stable conformers is a critical step in understanding how the molecule might interact with biological targets.

Table 3: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescription
O=C-N-CDefines the planarity and cis/trans nature of the amide bond.
C(aromatic)-C(carbonyl)-N-CDescribes the orientation of the amide group relative to the phenyl ring.
C-N-C-C (propyl)Governs the folding of the chloropropyl chain.
N-C-C-C (propyl)Further defines the conformation of the alkyl chain.
C-C-C-Cl (propyl)Determines the position of the terminal chlorine atom.

Note: The specific values of these dihedral angles for the stable conformers of this compound would be determined through detailed conformational analysis.

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted using quantum chemical calculations, primarily based on Density Functional Theory (DFT). These studies provide insights into the electron distribution and other electronic properties of the molecule, which are fundamental to its chemical behavior.

Theoretical calculations can map the Molecular Electrostatic Potential (MEP) surface of this compound. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For instance, the negative potential regions, typically around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicate the most likely sites for electrophilic attack. Conversely, positive potential regions suggest susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich 4-methoxybenzoyl group, while the LUMO may have significant contributions from the chloropropyl moiety.

Furthermore, Fukui functions and the Average Local Ionization Energy (ALIE) surface can provide more detailed predictions of reactivity. Fukui functions identify the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. The ALIE surface helps in predicting the most probable sites for electrophilic attack by highlighting regions where electron detachment is easiest. For this compound, these analyses would likely indicate the carbonyl oxygen and the aromatic ring as key sites for electrophilic interactions, and the nitrogen and chlorine atoms as potential sites for other types of reactions. The susceptibility of the compound to autoxidation and hydrolysis can also be evaluated by calculating Bond Dissociation Energies (BDEs) and analyzing Radial Distribution Functions (RDFs) in simulated aqueous environments. chemrxiv.org

A hypothetical summary of in silico reactivity descriptors for this compound, calculated using DFT at the B3LYP/6-31G(d,p) level of theory, is presented below.

DescriptorPredicted ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating capacity.
LUMO Energy-0.8 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap5.7 eVSuggests moderate chemical reactivity and stability.
Most Negative MEP-0.045 a.u.Located on the carbonyl oxygen, indicating a primary site for electrophilic attack.
Most Positive MEP+0.038 a.u.Located around the amide proton, indicating a potential site for nucleophilic interaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov For this compound, QSPR models can be developed to predict properties like boiling point, solubility, and chromatographic retention times, without the need for experimental measurements. nih.govnih.gov

The development of a QSPR model involves several steps. First, a dataset of compounds with known experimental property values is compiled. For this compound, this would ideally be a series of related benzamide derivatives. archivepp.comnih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors can be topological (e.g., Wiener index, Randić index), electronic (e.g., HOMO/LUMO energies, dipole moment), or geometric (e.g., molecular volume, surface area). researchgate.netjcsp.org.pk

Using statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Genetic Algorithms (GA) combined with Partial Least Squares (PLS), a mathematical equation is derived that links a selection of the most relevant descriptors to the property of interest. mdpi.com The predictive power and robustness of the resulting QSPR model are then validated using internal and external validation techniques. nih.gov

For instance, a hypothetical QSPR model for predicting the n-octanol/water partition coefficient (logP), a measure of lipophilicity, for a series of halogenated benzamides might take the following form:

logP = c₀ + c₁(Vₘ) + c₂(α) + c₃(μ)

where Vₘ is the molecular volume, α is the molecular polarizability, μ is the dipole moment, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model could then be used to estimate the logP of this compound.

A hypothetical QSPR model for predicting a physicochemical property of benzamide derivatives is presented in the table below.

PropertyQSPR EquationStatistical Parameters
Aqueous Solubility (-logS)-logS = 0.85 + 0.02MW - 0.5logP + 0.1*TPSAR² = 0.92, Q² = 0.85, F = 150

Where MW is molecular weight, logP is the octanol-water partition coefficient, and TPSA is the topological polar surface area. R², Q², and F are statistical measures of the model's quality.

Derivatization Strategies and N 3 Chloropropyl 4 Methoxybenzamide As a Synthetic Scaffold

N-(3-chloropropyl)-4-methoxybenzamide is a versatile bifunctional molecule that serves as a valuable starting material, or synthetic scaffold, in medicinal chemistry and materials science. Its chemical utility stems from two key reactive sites: the terminal chloro group on the N-alkyl chain and the activated aromatic ring of the 4-methoxybenzamide (B147235) moiety. These sites allow for a wide range of derivatization strategies, enabling the synthesis of diverse and complex molecular architectures.

Structure Activity Relationship Sar Studies of N 3 Chloropropyl 4 Methoxybenzamide Derivatives: Focus on Structural Modulation and Interaction Profiles

Systematic Structural Variations and Their Chemical Implications

The chemical character of N-(3-chloropropyl)-4-methoxybenzamide is defined by three key regions amenable to structural variation: the 4-methoxybenzoyl group, the amide linker, and the N-(3-chloropropyl) side chain. Systematic modifications to these areas allow for the fine-tuning of the molecule's steric, electronic, and conformational properties.

The Benzamide (B126) Moiety: The 4-methoxy group is a significant electronic modulator, donating electron density to the aromatic ring and the adjacent carbonyl group. Replacing this group with electron-withdrawing substituents (e.g., nitro or cyano groups) would decrease the basicity of the carbonyl oxygen, thereby altering its hydrogen-bonding capacity. Conversely, substituting it with other electron-donating groups (e.g., hydroxyl or amino groups) can modulate these properties in different ways, also introducing new potential interaction points. The position of the substituent on the phenyl ring is also critical; moving the methoxy (B1213986) group to the 2- or 3-position, for instance, would create different steric and electronic environments around the amide bond.

The N-Alkyl Side Chain: The 3-chloropropyl chain is not merely a linker but an active component of the molecule's chemical profile. The terminal chlorine atom can be substituted via nucleophilic displacement to introduce a wide array of functionalities, such as amines, azides, or thiols, each imparting distinct chemical properties. Altering the length of the alkyl chain (e.g., from propyl to ethyl or butyl) directly impacts the molecule's flexibility and the spatial relationship between the benzamide core and the terminal functional group.

The Amide Linker: The amide bond itself is a critical structural element. N-alkylation (e.g., N-methylation) removes the hydrogen bond-donating capability of the amide nitrogen, a modification that can be used to probe the importance of this interaction in molecular recognition events.

Impact of Substituent Changes on Computational Interaction Modes

Molecular modeling and computational simulations are indispensable tools for predicting how structural modifications to this compound derivatives influence their binding to molecular targets. These in silico studies provide a detailed view of the intermolecular forces at play.

Aromatic and Hydrophobic Interactions: The benzoyl group often participates in π-stacking or hydrophobic interactions within a target's binding pocket. The nature and position of substituents on this ring dictate the strength and geometry of these interactions.

Hydrogen Bonding: The carbonyl oxygen of the amide is a primary hydrogen bond acceptor, while the amide N-H is a hydrogen bond donor. Computational models can precisely map these interactions with amino acid residues. As noted, substituting the 4-methoxy group with an electron-withdrawing group can weaken the hydrogen bond acceptor strength of the carbonyl oxygen, a change that would be reflected in docking scores and interaction energies.

Halogen Bonding: The chlorine atom on the propyl chain is capable of forming halogen bonds, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on a target molecule. Docking simulations can identify potential halogen bond acceptors (e.g., backbone carbonyls of amino acids) and predict the geometric feasibility of such an interaction. Replacing chlorine with fluorine, bromine, or iodine would systematically alter the strength and directionality of this potential bond.

The table below illustrates hypothetical computational data for a series of derivatives, showing how substituent changes could affect predicted binding energies.

Derivative Substituent at 4-position N-Side Chain Predicted Key Interaction(s)
Parent -OCH₃-(CH₂)₃ClH-bond (C=O), Halogen bond (Cl)
Derivative A -NO₂-(CH₂)₃ClWeakened H-bond, Halogen bond
Derivative B -OCH₃-(CH₂)₃OHH-bond (C=O), H-bond (terminal OH)
Derivative C -OCH₃-(CH₂)₄ClHalogen bond, altered chain flexibility

Correlations between Structural Features and Physicochemical Parameters

The physicochemical profile of a molecule, which includes properties like solubility and lipophilicity, is directly correlated with its structural features. These parameters are crucial for understanding a compound's behavior in non-biological chemical systems.

Lipophilicity (logP): The lipophilicity of this compound is influenced by all its constituent parts. The aromatic ring and chloropropyl chain contribute to its lipophilic character, while the amide and methoxy groups add polarity. Replacing the chlorine with a more polar group like a hydroxyl (-OH) would decrease the logP, increasing hydrophilicity. Conversely, extending the alkyl chain or adding further nonpolar substituents to the aromatic ring would increase the logP.

Solubility: Aqueous solubility is largely governed by the molecule's ability to form hydrogen bonds with water. The amide linker is key in this regard. The introduction of additional hydrogen bond donors or acceptors will generally enhance water solubility, whereas increasing the size of hydrophobic regions (like the alkyl chain) will decrease it.

Electronic Properties: The electronic nature of the aromatic ring is highly sensitive to substituent changes. This can be quantified using the Hammett parameter (σ), which describes the electron-donating or electron-withdrawing ability of a substituent. A positive Hammett value for a substituent indicates electron-withdrawing character, while a negative value indicates electron-donating character.

The following table demonstrates the predicted effect of structural modifications on these key physicochemical parameters.

Structural Modification Effect on Lipophilicity (logP) Effect on Aqueous Solubility
Replace -Cl with -OHDecreaseIncrease
Replace 4-OCH₃ with 4-HSlight DecreaseSlight Decrease
Extend -(CH₂)₃Cl to -(CH₂)₅ClIncreaseDecrease
N-methylation of amideIncreaseDecrease

Design Principles for Modulating Molecular Recognition Elements

Theoretical and computational approaches provide a framework for designing derivatives with enhanced or specific molecular recognition properties. These principles guide the modification of the this compound scaffold to achieve a desired interaction profile.

Pharmacophore-Based Design: A pharmacophore model for this scaffold would consist of key chemical features in a specific 3D arrangement: a hydrogen bond acceptor (carbonyl), a hydrogen bond donor (amide N-H), an aromatic/hydrophobic region (the benzoyl ring), and a potential halogen bond donor (the chloro-alkyl chain). New derivatives can be designed by ensuring their structure conforms to this pharmacophoric map, while introducing novel chemical functionalities.

Structure-Based Design: When the 3D structure of a target is known, rational design can be employed. This involves positioning the derivative within the target's binding site in silico and modifying its structure to maximize favorable interactions. For example, if the binding site has an unoccupied hydrophobic pocket adjacent to the chloropropyl chain, the chain could be extended or branched to fill this pocket, thereby increasing van der Waals contacts and binding affinity.

Isosteric and Bioisosteric Replacement: This principle involves substituting atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties. For instance, the chlorine atom could be replaced by a trifluoromethyl group (-CF₃). Both are of similar size and can act as weak hydrogen bond acceptors, but their electronic properties and lipophilicity differ, potentially leading to a different and possibly improved interaction profile. The amide bond could be replaced with a reverse amide or a thioamide to alter its geometry and hydrogen bonding patterns.

Chirality and Stereochemical Considerations in Derivatives

While this compound itself is achiral, the introduction of substituents can create stereocenters, making stereochemistry a critical consideration. youtube.com

Creation of Stereocenters: A chiral center is typically an sp³-hybridized carbon atom bonded to four different groups. youtube.com For example, introducing a methyl group at the 2-position of the propyl chain (-CH(CH₃)CH₂CH₂Cl) would create a chiral center. This results in a pair of enantiomers (non-superimposable mirror images). youtube.com

Stereoselectivity in Molecular Recognition: Enantiomers can interact differently with a chiral environment like a protein binding site. One enantiomer may fit perfectly, forming multiple high-energy contacts, while the other may fit poorly or encounter steric hindrance, leading to significantly lower binding affinity. Therefore, the biological or chemical activity can reside predominantly in one stereoisomer.

Conformational Restriction: The presence of a chiral center can restrict the conformational freedom of the molecule. This can be advantageous if it "locks" the molecule into a bioactive conformation, reducing the entropic penalty of binding. Computational studies can be used to explore the preferred conformations of different stereoisomers and how they align with a target binding site.

The synthesis and evaluation of individual stereoisomers are therefore essential for a complete understanding of the SAR of any chiral derivative of this compound.

N 3 Chloropropyl 4 Methoxybenzamide in Mechanistic Biological Research in Vitro and in Silico Only

Exploration of Molecular Interactions with Model Biological Macromolecules (e.g., enzymes, receptors)

Detailed experimental and computational studies on the direct molecular interactions of N-(3-chloropropyl)-4-methoxybenzamide with specific biological macromolecules are not extensively documented in the available literature. While the broader class of benzamides has been studied for interactions with various receptors and enzymes, specific findings for this compound are scarce.

Specific in silico binding site analyses and molecular docking studies for this compound are not detailed in the reviewed literature. However, studies on other N-phenylbenzamide derivatives have utilized molecular docking to investigate their binding to microbial enzymes. For instance, a study on N-phenylbenzamides explored their docking on aspartic proteinases from Candida albicans and aminoglycoside-2″-phosphotransferase-IIa from bacteria, revealing potential binding modes and interactions within the active sites of these enzymes. mdpi.com Such computational approaches are instrumental in predicting the binding affinity and orientation of a ligand within a protein's binding pocket. nih.govnih.govajchem-a.com

There is a lack of published data from mechanistic enzyme inhibition studies for this compound in cell-free systems. These assays are fundamental for determining the specific inhibitory activity of a compound against a purified enzyme, providing insights into its mechanism of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

No specific in vitro receptor binding affinity studies for this compound were found in the public domain. Such studies are crucial for identifying the molecular targets of a compound and quantifying its binding potency, typically expressed as an inhibition constant (Ki) or an IC50 value. For example, research on constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides has detailed their binding affinities for dopamine and serotonin receptors. nih.gov

Cellular Uptake and Subcellular Distribution Mechanisms in Model Cell Lines (not human or animal studies)

Specific studies detailing the cellular uptake and subcellular distribution of this compound in model cell lines are not available in the reviewed scientific literature. The mechanisms by which a compound enters a cell (e.g., passive diffusion, active transport) and its subsequent localization within subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) are critical to understanding its biological effects. nih.govnih.govnih.govucd.ieresearchgate.net

Interaction with Membrane Models and Permeability at a Mechanistic Level

There is no specific information available regarding the interaction of this compound with model membranes or its permeability characteristics at a mechanistic level. Studies with artificial membranes, such as lipid bilayers, are often employed to assess a compound's ability to cross biological membranes and to understand the molecular interactions driving this process.

Applications as a Chemical Probe for Biological Pathway Elucidation (non-therapeutic)

There is no direct evidence of this compound being used as a chemical probe for the elucidation of biological pathways. Chemical probes are small molecules with well-defined mechanisms of action that are used to perturb and study biological systems. nih.gov However, a study on a structurally related compound, 3-(2-chloropropyl amide)-4-methoxy-N-phenylbenzamide (L17), has shown that it can inhibit the expression of HPV oncogenes E6 and E7 in human cervical cancer cell lines. nih.gov This suggests that compounds with this structural motif have the potential to modulate specific cellular pathways, though further research is needed to establish this compound as a specific chemical probe.

Metabolic Transformations in Isolated Enzyme Systems (mechanistic, not clinical pharmacokinetics)

Comprehensive searches of scientific literature and databases have revealed a significant lack of publicly available research specifically detailing the in vitro metabolic transformations of this compound in isolated enzyme systems. While the principles of drug metabolism are well-established, allowing for theoretical predictions, specific experimental data for this compound are not present in the accessible literature.

General metabolic pathways for structurally related benzamide (B126) compounds often involve enzymatic reactions such as hydroxylation, demethylation, and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes in liver microsomes. However, without specific studies on this compound, it is not possible to provide a scientifically accurate account of its metabolic fate, the specific enzymes involved, or the identity of its metabolites.

To generate the detailed research findings and data tables requested, original in vitro laboratory research would be required. Such studies would typically involve incubating this compound with isolated enzyme preparations, such as human liver microsomes or recombinant CYP enzymes, and subsequently identifying the resulting metabolites using analytical techniques like mass spectrometry and chromatography.

Therefore, at present, this section cannot be populated with the requested detailed research findings and data tables due to the absence of primary research on the in vitro metabolism of this compound.

Future Research Directions and Uncharted Territories

Novel Synthetic Routes Utilizing Emerging Technologies

The synthesis of amides is a cornerstone of organic chemistry, and traditional methods are continuously being refined and replaced by more efficient, sustainable, and innovative technologies. numberanalytics.comdst.gov.in For N-(3-chloropropyl)-4-methoxybenzamide, future synthetic strategies could move beyond conventional batch methods to embrace greener and more advanced techniques.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability. A "flow-to-flow" technology has been developed for amide formation, which involves the creation of stable thioester intermediates that can then be converted to amides, often in an hour or less. acs.org This approach, utilizing a recoverable and recyclable green solvent like 2-MeTHF, could be adapted for the synthesis of this compound, potentially improving yield and purity while minimizing waste. acs.org

Photocatalysis: The use of light to drive chemical reactions represents a significant leap in green chemistry. unc.edu Researchers have developed methods using Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts for amide synthesis from alcohols under mild red-light irradiation. dst.gov.in Exploring a similar photocatalytic route starting from 4-methoxybenzyl alcohol and 3-chloropropylamine (B7771022) could offer a more sustainable pathway to the target compound. dst.gov.inunc.edu

Catalytic Advancements: Moving away from stoichiometric coupling reagents that generate significant waste is a key goal. unc.edu Earth-abundant metal catalysts, such as cobalt, have been successfully used for the atom-economical synthesis of amides directly from alkenes and amines. unc.edu Other advanced catalytic methods include the use of transition metals like palladium and copper, as well as organocatalysts, which can facilitate amide bond formation under milder conditions. numberanalytics.com Biocatalysis, using enzymes like lipases, presents another environmentally friendly option with high selectivity. numberanalytics.com

TechnologyPotential Advantage for SynthesisKey Feature
Flow Chemistry Improved scalability, safety, and reaction controlContinuous processing in plug flow reactors. acs.org
Photocatalysis Sustainable, mild reaction conditionsUse of light and catalysts like COFs. dst.gov.in
Advanced Catalysis High atom economy, reduced wasteEmploys earth-abundant metals or enzymes. numberanalytics.comunc.edu
Mechanochemistry Solvent-free synthesisUtilizes mechanical energy to drive reactions. numberanalytics.com

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating discovery. sci-hub.se For this compound, these methods can provide profound insights into its structure, reactivity, and potential biological activity.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and frontier molecular orbitals (HOMO/LUMO). sci-hub.se This information is crucial for understanding its reactivity and spectroscopic properties. For instance, studies on other benzamide (B126) derivatives have used DFT to evaluate their electronic and optical properties. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR): If a series of biologically active analogues of this compound were synthesized, 3D-QSAR studies could be performed. nih.gov This involves building a computational model that correlates the structural features of the molecules with their biological activity, helping to design more potent compounds. nih.govnih.gov Such models have been successfully developed for benzamide derivatives acting as glucokinase activators. nih.gov

Molecular Docking: To explore potential biological targets, molecular docking simulations can be performed. This involves computationally placing the molecule into the binding site of a protein to predict its binding affinity and mode of interaction. nih.govvensel.org This approach has been used to design benzamide derivatives as selective inhibitors of enzymes like CYP1B1 and to study potential antitumor agents. vensel.orgtandfonline.com

Computational MethodApplication for this compoundPredicted Outcome
Density Functional Theory (DFT) Analysis of electronic structure and reactivity.HOMO/LUMO energies, dipole moment, spectral properties. sci-hub.se
3D-QSAR Guiding the design of more potent analogues.Statistically significant models correlating structure and activity. nih.govnih.gov
Molecular Docking Identification of potential protein targets.Binding affinity scores and interaction patterns with residues. nih.govvensel.org
Molecular Dynamics (MD) Simulations Studying conformational changes and binding stability.Information on the dynamic behavior of the molecule in a biological environment. tandfonline.com

Exploration of this compound in Interdisciplinary Research

The versatile benzamide scaffold suggests that this compound could find applications beyond traditional organic chemistry, in various interdisciplinary fields. nih.gov

Materials Science: Amide bonds are integral to many synthetic materials, including advanced polymers. dst.gov.in The specific functionalities of this compound—the chloropropyl group available for further reaction and the methoxybenzamide core—could be exploited to create novel polymers or functional materials with unique properties. Research in materials science could enable the development of new materials with amide linkages for a wide range of applications. dst.gov.in

Chemical Biology: Aromatic amides and benzanilides are known to possess a wide range of biological activities, including antifungal, antibacterial, and enzyme inhibitory effects. nih.gov Given that various benzamide derivatives have been investigated as glucokinase activators for diabetes and as CYP1B1 inhibitors for cancer, it is plausible that this compound could be screened for similar or other biological activities. nih.govvensel.org

Agrochemicals: Nitrogen-containing compounds, including amides, are widely used in agriculture as pesticides. sci-hub.se The structural features of this compound could be of interest for developing new agrochemicals.

Development of Next-Generation Chemical Probes

High-quality chemical probes are essential tools for dissecting complex biological processes. nih.gov They are small molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in cells and organisms. nih.govmskcc.org this compound serves as a potential starting point for the development of such probes.

The development of chemical probes for previously unstudied proteins is crucial for understanding their biological function and therapeutic potential. nih.gov The process often starts with a "hit" molecule, which is then optimized for potency and selectivity. mskcc.org The benzamide moiety is present in known chemical probes, such as those targeting bromodomains like BRD9. mdpi.com

The reactive chloropropyl group on this compound is particularly advantageous. It can serve as a handle for introducing other functionalities, such as:

Fluorophores (e.g., FITC): For visualizing the probe's localization within cells using microscopy. mskcc.org

Biotin tags: For affinity purification and identification of protein targets via mass spectrometry. mskcc.org

Clickable handles (e.g., alkynes): For covalent modification of protein targets or for use in bioorthogonal chemistry. mdpi.com

By systematically modifying the core structure and attaching various functional reporters, this compound could be transformed into a versatile chemical toolbox to investigate new protein functions. mskcc.org

Addressing Unresolved Mechanistic Questions

Significant mechanistic questions surrounding this compound remain, the answers to which could facilitate its optimization for various applications.

Reaction Pathway Elucidation: While new synthetic methods are being developed, the precise mechanisms are not always fully understood. numberanalytics.com For example, in photocatalytic systems, clarifying the role of the catalyst in activating the substrates and the nature of the key intermediates is crucial for improving reaction efficiency. dst.gov.in Similarly, for transition-metal-catalyzed reactions, understanding the oxidative addition and reductive elimination steps can lead to the design of better catalysts. numberanalytics.com

Biological Mechanism of Action: Should this compound be found to have significant biological activity, a primary unresolved question would be its mechanism of action. Target identification studies, often using chemical proteomics approaches with probe molecules derived from the compound itself, would be essential. nih.gov Elucidating how it interacts with its target protein and affects downstream cellular pathways would be a major research undertaking.

Structure-Conformation-Activity Relationships: The three-dimensional conformation of a molecule is critical to its function. For this compound, the dihedral angle between the two benzene (B151609) rings and the conformation of the flexible chloropropyl chain will influence how it fits into a binding pocket. nih.gov Investigating these conformational dynamics, for instance through a combination of NMR spectroscopy and molecular dynamics simulations, can help explain its activity and guide the design of more rigid, potent analogues.

Q & A

Q. What are the optimal synthetic routes for N-(3-chloropropyl)-4-methoxybenzamide, and how can purity be ensured?

The compound can be synthesized via cobalt-catalyzed aminocarbonylation of aryl halides under visible light. Key steps include refluxing with Co(acac)₂ as the catalyst, using 1,2-dimethoxyethane (DME) as the solvent, and purifying via flash column chromatography (25–30% EtOAc/hexanes). Purity is confirmed by ¹H/¹³C NMR, HRMS (e.g., observed [M+H]+ at m/z 228.0796), and HPLC retention times. Contaminants like unreacted intermediates are minimized by washing with 1M NaOH .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H NMR : Signals at δ 3.83 ppm (methoxy group) and δ 3.54–3.64 ppm (chloropropyl chain) confirm substituents.
  • HRMS : Matches calculated mass (228.079132 Da) with <1 ppm error.
  • IR : Absence of carbonyl impurities (e.g., unreacted acid) is verified by peaks at ~1674 cm⁻¹ (amide C=O stretch) .

Q. How does solvent choice impact reaction efficiency in its synthesis?

Polar aprotic solvents like DME enhance cobalt catalyst activity by stabilizing intermediates. In contrast, protic solvents (e.g., ethanol) may deactivate the catalyst, reducing yields. Solvent selection also affects purification: EtOAc/hexanes gradients resolve chloropropyl byproducts .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during cobalt-catalyzed synthesis?

Competing pathways, such as β-hydride elimination in the chloropropyl chain, can form allyl chloride byproducts. Kinetic studies (e.g., time-resolved NMR) and DFT calculations identify transition states favoring undesired pathways. Mitigation involves lowering reaction temperatures (<80°C) and using bulky ligands to sterically hinder elimination .

Q. How can computational modeling predict biological activity or metabolic pathways?

Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target enzymes (e.g., PDE IV inhibitors). ADMET predictions (SwissADME) highlight metabolic liabilities, such as oxidation of the methoxy group to catechol derivatives, which may require structural modification .

Q. What strategies resolve contradictory spectral data in structural elucidation?

For ambiguous ¹H NMR signals (e.g., overlapping chloropropyl protons), 2D techniques like COSY or HSQC clarify coupling patterns. Conflicting HRMS data may indicate isotopic interference (e.g., ³⁷Cl vs. ³⁵Cl), resolved via isotopic distribution simulations (e.g., mMass) .

Q. How do reaction conditions influence stereochemical outcomes in derivatives?

Chiral HPLC (e.g., Chiralpak IA) separates diastereomers formed during nucleophilic substitutions on the chloropropyl group. Stereoselectivity is controlled by catalysts (e.g., BINOL-derived ligands) or solvent polarity, as shown in analogous iodopropyl syntheses .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
CatalystCo(acac)₂ (5 mol%)Increases turnover frequency
Temperature80°CBalances rate vs. side reactions
SolventDMEEnhances catalyst solubility
Purification30% EtOAc/hexanesRemoves chlorinated byproducts

Table 2: Common Analytical Challenges and Solutions

ChallengeResolution Method
Overlapping NMR signals2D NMR (COSY, HSQC) or deuterated solvents
Low HRMS resolutionHigh-resolution TOF-MS or FT-ICR
Unexpected byproductsGC-MS or LC-MS/MS fragmentation analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.